Mexoticin

説明

Contextualization of Coumarins as a Class of Natural Products

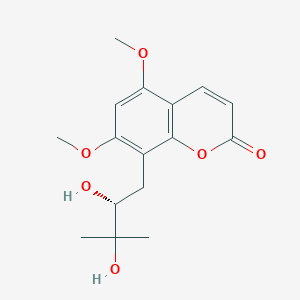

Coumarins are a prominent class of natural products characterized by a benzopyranone (2H-1-benzopyran-2-one) structural motif, which is a lactone formed by the cyclization of a cinnamic acid derivative nih.govbocsci.com. First isolated from Tonka beans (Dipteryx odorata) in the 19th century, coumarins are widely distributed in the plant kingdom, found in various medicinal herbs and edible species nih.goveurekaselect.comnih.govmdpi.com. Their biosynthesis primarily occurs through the shikimic acid pathway nih.govmdpi.com. Over 1300 coumarins have been identified from natural sources, predominantly plants nih.govmdpi.com. This class of compounds exhibits a wide array of biological activities attributed to variations in their benzopyran structure and the presence of different substituents nih.govnih.govmdpi.com.

Scope and Objectives of Academic Inquiry on Mexoticin

Academic inquiry on this compound focuses on several key areas within phytochemical research. A primary objective is the isolation and structural elucidation of the compound from its natural sources nih.govmedchemexpress.comphytopurify.comnih.govmdpi.comglpbio.com. Researchers also investigate its occurrence in different plant parts and species nih.govmdpi.com. The potential biological activities of this compound and its derivatives are subjects of ongoing research ontosight.ai. Studies aim to understand its mechanisms of action and explore potential applications, often as part of broader research efforts into the diverse pharmacological effects of coumarins nih.goveurekaselect.comnih.govmdpi.comontosight.ai. Phytochemical studies involving this compound contribute to the comprehensive understanding of the chemical constituents present in medicinal plants and their potential roles nih.govmdpi.combiochemjournal.com. Further studies on this compound, including its synthesis and characterization, are considered necessary to fully explore its potential ontosight.ai.

Here is a table summarizing some key data points regarding this compound:

| Property | Value | Source(s) |

| PubChem CID | 176970 | nih.govnih.govresearchgate.net |

| Molecular Formula | C₁₆H₂₀O₆ | nih.govontosight.aiphytopurify.comnih.govresearchgate.net |

| Molecular Weight | 308.33 g/mol | nih.govphytopurify.comnih.govresearchgate.net |

| IUPAC Name | 8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | nih.govontosight.ai |

| CAS Number | 18196-00-4 | nih.govphytopurify.comglpbio.comglpbio.cn |

| Natural Sources | Murraya alata, Murraya paniculata, Murraya omphalocarpa, Murraya exotica | nih.govmedchemexpress.comphytopurify.comnih.govmdpi.comglpbio.com |

| Compound Type | Coumarin | ontosight.aimedchemexpress.comphytopurify.comglpbio.comctdbase.org |

特性

IUPAC Name |

8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCJUTNJQMKKCK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939511 | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18196-00-4 | |

| Record name | Coumarin, 8-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018196004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Origin and Isolation Methodologies of Mexoticin

Plant Sources of Mexoticin

This compound's presence has been documented in several plant species, highlighting its distribution across certain genera.

Murraya omphalocarpa (Leaves)

This compound is a naturally occurring coumarin that can be isolated from the leaves of Murraya omphalocarpa. glpbio.commedchemexpress.comglpbio.cn Research has focused on the bioactive coumarins present in the leaves of this species. nih.govthieme-connect.com In one study, eight coumarins, including this compound, were isolated from the leaves of Murraya omphalocarpa using antiplatelet aggregation as a guide to fractionation. nih.govthieme-connect.com The fresh leaves were extracted repeatedly with methanol at room temperature. thieme-connect.com The methanol extract was then fractionated by solvent partitioning, guided by in vitro antiplatelet aggregation tests. thieme-connect.com Further separation and purification were achieved through silica gel column chromatography, which yielded various coumarins, including this compound. thieme-connect.com

Murraya exotica L. (Leaves, Branches, Roots)

Murraya exotica L. is another source from which this compound has been isolated. The compound has been found in the leaves, branches, and roots of this plant. researchgate.netnih.gov Studies on Murraya exotica have involved the isolation of coumarin derivatives from different parts of the plant. For instance, coumarins, including known analogues like this compound, have been isolated from the extract of the leaves and twigs of Murraya exotica. researchgate.net The roots of M. exotica are also reported to be rich in coumarins and alkaloids. nih.gov Isolation procedures typically involve extraction followed by chromatographic techniques to separate and purify the compounds. abu.edu.ng

Murraya paniculata (L.) Jack (Leaves, Roots)

Murraya paniculata (L.) Jack is a well-known source of coumarins, and this compound has been isolated from its leaves and roots. medchemexpress.comresearchgate.netbiochemjournal.com Phytochemical studies on Murraya paniculata have revealed the presence of various coumarins in different parts of the plant. biochemjournal.commdpi.comnih.gov From the leaves and stems of Murraya paniculata, coumarins, including this compound, have been obtained through chemical investigation involving techniques like extraction and chromatography. researchgate.net The roots of Murraya paniculata have also been reported to contain this compound. researchgate.netbiochemjournal.com Isolation from M. paniculata var. zollingeri leaves involved obtaining this compound-2'-senecioate along with other coumarins. researchgate.net

Triphasia trifolia (Leaves, Stems)

This compound has also been identified as a constituent in Triphasia trifolia. scispace.comnih.govresearchgate.netstuartxchange.org Specifically, it has been isolated from the leaves and stems of this plant. scispace.comnih.govresearchgate.netresearchgate.net Research on Triphasia trifolia has led to the isolation of coumarins from its leaves and stems. nih.govresearchgate.netresearchgate.net For example, a new bicoumarin, whose moieties appeared to be derivatives of this compound and meranzin hydrate (known constituents of the plant), was isolated from the leaves and stems of Triphasia trifolia. scispace.comnih.govresearchgate.net Isolation procedures for coumarins from Triphasia trifolia have involved maceration with different solvents followed by chemical screening and potentially further separation techniques. researchgate.netresearchgate.net

Severinia buxifolia

Severinia buxifolia, a plant belonging to the Rutaceae family, is another source from which this compound has been isolated. thieme-connect.comresearchgate.netsemanticscholar.orgindexcopernicus.comfao.org The isolation and identification of this compound from Severinia buxifolia have been reported in scientific literature. thieme-connect.comsemanticscholar.orgindexcopernicus.comfao.org In one isolation procedure from Severinia buxifolia, a fraction was dissolved in methanol and extracted with petroleum ether. thieme-connect.com Thin-layer chromatography was used to analyze fractions, and a blue fluorescent compound, identified as this compound, was found. thieme-connect.com Recrystallization from acetone yielded a chromatographically pure compound. thieme-connect.com Spectroscopic techniques, such as infrared and ultraviolet spectroscopy, were used for identification, and the isolated compound was confirmed as this compound by comparing its physical data with an authentic sample. thieme-connect.com

Seseli Species

This compound has also been reported to be isolated from Seseli species. bezmialemscience.orgbezmialemscience.org The genus Seseli (Apiaceae) is known to contain various bioactive metabolites, including coumarins. bezmialemscience.orgljmu.ac.uk Studies on the chemical composition of Seseli species have led to the isolation of several compounds, including this compound. bezmialemscience.orgbezmialemscience.org For instance, this compound was among the compounds isolated from Seseli species in one investigation. bezmialemscience.orgbezmialemscience.org While specific isolation methods for this compound from Seseli species in the provided results are not detailed, the general approach for isolating compounds from this genus often involves techniques for separating essential oils and coumarins. abu.edu.ngbezmialemscience.orgljmu.ac.uk

Data Table: Plant Sources and Isolated Plant Parts of this compound

| Plant Species | Family | Plant Parts from which this compound was Isolated |

| Murraya omphalocarpa | Rutaceae | Leaves |

| Murraya exotica L. | Rutaceae | Leaves, Branches, Roots |

| Murraya paniculata | Rutaceae | Leaves, Roots |

| Triphasia trifolia | Rutaceae | Leaves, Stems |

| Severinia buxifolia | Rutaceae | Not specified in detail, isolation reported |

| Seseli Species | Apiaceae | Not specified in detail, isolation reported |

Agave angustifolia Haw. (Leaves, as glycosylated coumarin)

Studies investigating the bioactive compounds in the leaves of Agave angustifolia Haw., a plant native to Mexico and Central America and widely used in mezcal production, have identified the presence of various phytochemicals, including phenolic compounds, flavonoids, phenolic acids, and coumarins. botanicalarchive.comilovetus.commdpi.comwikipedia.orgresearchgate.netresearchgate.netnih.gov Specifically, research on hydroalcoholic extracts from A. angustifolia leaves characterized a glycosylated coumarin among other compounds, although the cited source does not explicitly name this glycosylated coumarin as this compound. mdpi.comresearchgate.net This suggests that A. angustifolia leaves can be a source of coumarin structures, potentially including this compound in a glycosylated form or closely related derivatives. The leaves of A. angustifolia represent significant agro-waste from the mezcal industry, making them a potential sustainable source for the extraction of bioactive compounds. mdpi.comresearchgate.netresearchgate.netnih.gov

Advanced Extraction Techniques for this compound

The extraction of this compound and other coumarins from plant matrices involves various techniques aimed at efficiently recovering these compounds.

Solvent-Based Extraction Approaches

Traditional solvent-based extraction methods are commonly employed for the initial recovery of coumarins from plant materials. Solvents such as methanol and ethanol have been used to extract coumarins, including this compound, from Murraya species. researchgate.netthieme-connect.dethieme-connect.comnih.gov For Agave angustifolia leaves, hydroalcoholic mixtures, such as water-ethanol, have been utilized to obtain extracts containing phenolic compounds and glycosylated coumarins. mdpi.comresearchgate.net Soxhlet extraction with methanol has also been applied to A. angustifolia leaves for the extraction of bioactive compounds. researchgate.net The choice of solvent and extraction parameters can significantly influence the yield and composition of the crude extract.

Green Chemistry Extraction Methodologies (Emerging Considerations)

In line with sustainable practices, green chemistry approaches are being explored for the extraction of natural products. Supercritical carbon dioxide (scCO₂) extraction, often with a co-solvent like ethanol, represents an emerging technique for the recovery of compounds from plant materials. This method has been applied to Agave angustifolia leaves for the extraction of phenolic compounds, including glycosylated flavonoid derivatives and a glycosylated coumarin. mdpi.comresearchgate.net scCO₂ extraction offers advantages such as reduced use of organic solvents and the ability to control extraction parameters for improved selectivity. mdpi.comresearchgate.net

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and achieving a high level of purity. Crude extracts often contain numerous structurally similar compounds, necessitating multi-stage purification.

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the separation and purification of coumarins, including this compound, from plant extracts. researchgate.netthieme-connect.comnih.govllifle.com This normal-phase chromatography method separates compounds based on their polarity, with less polar compounds eluting faster than more polar ones. Different solvent systems, typically mixtures of hexane, chloroform, ethyl acetate, and methanol, are used as the mobile phase to achieve effective separation. researchgate.netnih.gov Fractions collected from the column are then analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound. researchgate.netthieme-connect.comnih.gov Further purification steps may be required depending on the complexity of the extract and the desired purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of natural products, including this compound, offering high resolution and the ability to achieve high purity levels. bitesizebio.comnih.gov HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, and can be performed in various modes, such as reverse-phase or normal-phase, depending on the properties of the target compound. bitesizebio.comidtdna.com For the purification of coumarins like this compound, HPLC is often employed as a final purification step after initial separations by other chromatographic methods. nih.gov This technique is capable of removing closely related impurities and is suitable for both analytical and preparative scale purification. bitesizebio.comidtdna.com

Countercurrent Chromatography (CCC) and its Variants

Countercurrent chromatography (CCC) is a liquid-liquid chromatographic technique that separates compounds based on their partitioning between two immiscible liquid phases without the use of a solid support aocs.orgfuture4200.comwikipedia.org. This method offers advantages such as high sample capacity and low solvent consumption compared to some other techniques aocs.org. Various modes and variants of CCC have been employed for the isolation of natural products, including coumarins like this compound.

Linear Gradient Countercurrent Chromatography (LGCCC)

Linear Gradient Countercurrent Chromatography (LGCCC) is a mode of CCC where the composition of the mobile phase is gradually changed over time, similar to gradient elution in HPLC mdpi.comx-mol.netgoogle.com. This technique is particularly useful for separating compounds with a wide range of partition coefficients (KD values) mdpi.comgoogle.com. In the isolation of coumarins, including this compound, from the roots of Toddalia asiatica, LGCCC has been successfully applied. A solvent system composed of n-hexane, ethyl acetate, methanol, and water has been utilized, with a linear gradient applied to the mobile phase composition mdpi.comx-mol.netgoogle.com. For instance, a system using the upper phase of n-hexane/ethyl acetate/methanol/water (5:5:1:9, v/v) as the stationary phase and the lower phase of the same mixture (5:5:1:9, v/v) as mobile phase A and n-hexane/ethyl acetate/methanol/water (5:5:4.5:5.5, v/v) as mobile phase B has been reported. mdpi.comgoogle.com. A linear elution condition transitioning from 0% B to 100% B over a specific time period can effectively separate components mdpi.comx-mol.net.

Two-Dimensional Countercurrent Chromatography (2D-CCC)

Two-Dimensional Countercurrent Chromatography (2D-CCC) involves the combination of two CCC separations, often with different solvent systems or elution modes, to achieve enhanced resolution and peak capacity, particularly for complex mixtures or compounds with similar properties that co-elute in a one-dimensional separation x-mol.netnih.govfuture4200.comresearchgate.net. Off-line 2D-CCC has been used in the isolation of this compound. In this approach, fractions from a first-dimension CCC separation are collected, and then specific fractions containing the target compound or a mixture of compounds are subjected to a second CCC separation under different conditions mdpi.comx-mol.netnih.govgoogle.com. For example, after an initial LGCCC separation of Toddalia asiatica extract, a fraction containing a mixture including this compound was further separated using an off-line 2D-CCC mode with a solvent system of n-hexane/ethyl acetate/methanol/water (5:5:4:6, v/v) mdpi.comx-mol.netnih.gov. This two-dimensional approach allows for the effective separation of compounds with similar KD values that might not be fully resolved in a single CCC run mdpi.comx-mol.net.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC), often used interchangeably with CCC, refers to instruments that employ centrifugal force to retain the liquid stationary phase aocs.orgfuture4200.comwikipedia.org. These systems typically involve the rotation of coils or cartridges at high speeds aocs.orgwikipedia.org. HSCCC is a widely used preparative technique for isolating natural compounds due to its ability to handle relatively large sample sizes without sample loss associated with irreversible adsorption to a solid support aocs.orgfuture4200.com. This compound has been efficiently isolated using HSCCC . The technique, including in its 2D-HSCCC format, has been reported to yield this compound with high purity . The principle involves the continuous partitioning of analytes between the stationary and mobile liquid phases as the mobile phase is pumped through the rotating coil aocs.orgfuture4200.com.

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is a widely used technique for the purification of small to moderate quantities of compounds rochester.educolostate.educhemrxiv.org. It utilizes a thicker layer of stationary phase (typically silica gel) on a plate compared to analytical TLC rochester.educhemrxiv.orgmn-net.com. The sample is applied as a band, and the plate is developed in a suitable solvent system rochester.educolostate.edu. After development, the separated bands are visualized (often under UV light), and the section of the stationary phase containing the target compound is scraped off the plate rochester.educolostate.edu. The compound is then eluted from the scraped stationary phase using a solvent rochester.edu. Preparative TLC is a useful method for purifying components from natural extracts and can be particularly effective for separating compounds with similar Rf values that may co-elute in column chromatography rochester.educhemrxiv.org. While specific detailed protocols for the preparative TLC isolation of this compound were not extensively detailed in the search results, the technique is a standard method in natural product chemistry and is applicable for the purification of compounds like coumarins .

Chemo-taxonomic Distribution of this compound within Plant Genera

Chemotaxonomy involves the classification of organisms based on their biochemical composition unacademy.comwikipedia.org. The presence and distribution of specific secondary metabolites, such as coumarins, can serve as valuable chemotaxonomic markers unacademy.comljmu.ac.uk. This compound, as a coumarin, contributes to the chemotaxonomic profile of the plant species in which it is found.

The presence of this compound is notably associated with the genus Murraya, particularly within the species Murraya omphalocarpa and Murraya exotica medchemexpress.commedchemexpress.comglpbio.comphytopurify.com. Studies on the genus Murraya within the Rutaceae family have utilized the distribution of coumarins, including 8-prenylcoumarins like this compound, to support taxonomic distinctions researchgate.netresearchgate.net. For instance, the difference in the type of coumarins (7-OMe-8-prenylcoumarins in M. exotica versus 5,7-di-OMe-8-prenylcoumarins in M. paniculata) has been used to differentiate these two species researchgate.net. Coumarins are considered main compounds in M. exotica nih.gov.

While primarily found in Murraya, the isolation of this compound from Toddalia asiatica indicates its presence in other genera within the Rutaceae family as well mdpi.comx-mol.netnih.govgoogle.com. The distribution of this compound and other coumarins across different species and genera within the Rutaceae family provides chemical evidence that can complement morphological and genetic data in understanding taxonomic relationships researchgate.netunacademy.comresearchgate.net. The study of coumarin profiles contributes to the broader field of chemotaxonomy, aiding in the identification and classification of plants based on their unique chemical fingerprints unacademy.comwikipedia.org.

Elucidation of Mexoticin's Biosynthetic Pathway

Proposed General Phenylpropanoid Pathway for Coumarins

The biosynthesis of coumarins in plants typically begins with the amino acid phenylalanine, which is a product of the shikimic acid pathway. asm.orgwikipedia.org Phenylalanine is deaminated to form cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). wikipedia.org In some plants, tyrosine can also serve as a substrate, converted to p-coumaric acid by a bifunctional phenylalanine/tyrosine ammonia-lyase (PTAL). wikipedia.org

A series of enzymatic modifications, including hydroxylations and methylations, then leads to various hydroxycinnamic acids such as p-coumaric acid, caffeic acid, ferulic acid, 5-hydroxyferulic acid, and sinapic acid. wikipedia.org These acids can be converted to their corresponding coenzyme A (CoA) esters by enzymes like 4-coumarate-CoA ligase (4'CL). asm.orgnih.gov The formation of the 2H-1-benzopyran-2-one core structure characteristic of coumarins involves the ortho-hydroxylation of these cinnamate derivatives, followed by trans/cis isomerization of the side chain and subsequent lactonization. nih.govfrontiersin.org

The general phenylpropanoid pathway leading to simple coumarins is well-established and involves key enzymes such as Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, which converts cinnamic acid to p-coumaric acid. asm.orguok.edu.in Other enzymes like p-coumarate 3-hydroxylase (C3'H), caffeic acid O-methyltransferase (COMT), and feruloyl-CoA ortho-hydroxylase (F6'H) are involved in the synthesis of various simple coumarins like umbelliferone, esculetin, scopoletin, and fraxetin. asm.org

A simplified representation of the general phenylpropanoid pathway leading to coumarins is shown below:

| Step | Substrate(s) | Enzyme(s) | Product(s) |

| Initiation | Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| Hydroxylation | Cinnamic acid | Cinnamate 4-hydroxylase (C4H, CYP73A) | p-Coumaric acid |

| CoA Ligation | p-Coumaric acid | 4-Coumarate-CoA ligase (4'CL) | p-Coumaroyl-CoA |

| Hydroxylation/Methylation | Cinnamate derivatives | Various hydroxylases, methyltransferases (e.g., C3'H, COMT) | Caffeic acid, Ferulic acid, etc. |

| Ortho-Hydroxylation | Cinnamate derivatives | Ortho-hydroxylases (e.g., F6'H) | ortho-Hydroxylated cinnamate derivatives |

| Isomerization/Lactonization | ortho-Hydroxylated cinnamate derivatives | Isomerases, enzymes for lactonization | Coumarins (e.g., Umbelliferone, Scopoletin) |

Note: This table represents a generalized pathway for simple coumarins. The specific steps and enzymes involved in Mexoticin biosynthesis may vary.

Putative Enzymatic Steps in this compound Biosynthesis

While the precise enzymatic pathway leading specifically to this compound is not fully elucidated in the provided search results, the biosynthesis of coumarins, including prenylated coumarins like this compound, involves several key enzymatic transformations. These include hydroxylations, methylations, and the introduction of prenyl groups.

Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes (CYPs) play a significant role in coumarin biosynthesis, catalyzing various oxidation reactions, including hydroxylations. nih.govresearchgate.netfrontiersin.orguef.fi Cinnamate 4-hydroxylase (C4H), a member of the CYP73A family, is a well-characterized P450 involved in the early stages of the phenylpropanoid pathway, catalyzing the conversion of cinnamic acid to p-coumaric acid. uok.edu.in Other P450 enzymes are implicated in subsequent hydroxylation steps that introduce hydroxyl groups at different positions on the coumarin ring system or its precursors. researchgate.netfrontiersin.org The diversification of coumarin structures, including the introduction of functional groups like hydroxyls and methoxyls, is often attributed to the activity of various CYP subfamilies. frontiersin.org

Ortho-Hydroxylation Processes

Ortho-hydroxylation of cinnamate derivatives is a crucial step in coumarin biosynthesis, leading to the formation of the benzopyranone ring. nih.govfrontiersin.orguok.edu.in This reaction creates a hydroxyl group in the ortho position relative to the side chain, which then undergoes isomerization and lactonization to form the coumarin ring. nih.gov While the ortho-hydroxylase responsible for the formation of the parent coumarin itself is not fully known, studies have identified 2-oxoglutarate-dependent dioxygenases (2OGDs) as key enzymes catalyzing ortho-hydroxylation of feruloyl CoA in the biosynthesis of scopoletin. nih.govfrontiersin.org This suggests that similar dioxygenases or potentially certain P450 enzymes could be involved in the ortho-hydroxylation steps relevant to this compound biosynthesis. researchgate.net

Biosynthetic Intermediates and Precursors to this compound

Based on the general coumarin biosynthetic pathway, precursors to this compound would include intermediates from the phenylpropanoid route, such as phenylalanine, cinnamic acid, and various hydroxylated and methylated cinnamic acid derivatives. asm.orgwikipedia.orguok.edu.in Since this compound is a prenylated coumarin, the introduction of a prenyl (isopentenyl) group is a key step in its biosynthesis. cdnsciencepub.comacs.org This prenylation likely occurs on a coumarin precursor.

While specific intermediates leading directly to this compound were not explicitly detailed in the search results, studies on related prenylated coumarins suggest that precursors like 7-hydroxycoumarin derivatives (e.g., osthol) can undergo further modifications, including hydroxylation and esterification, to yield more complex structures. cdnsciencepub.com The presence of this compound alongside other coumarins like coumurrayin and osthol in Murraya species supports a common biosynthetic origin from the phenylpropanoid pathway with subsequent prenylation and other tailoring modifications. cdnsciencepub.com

This compound's Role in the Biosynthesis of Dimeric Coumarins (e.g., Toddasin)

This compound has been discussed in the context of the biosynthesis of dimeric coumarins, specifically Toddasin (also referred to as mexolide in some literature). nih.govmountainscholar.orgic.ac.uk Toddasin is a dimeric coumarin found in Murraya species. nih.gov Research suggests that this compound may serve as a precursor or an intermediate in the formation of such dimeric structures. mountainscholar.orgic.ac.uk

One proposed mechanism for the formation of dimeric coumarins like Toddasin from monomeric units, potentially including this compound or its derivatives, involves cycloaddition reactions. mountainscholar.orgic.ac.ukmdpi.comnih.gov

Proposed Diels-Alder Cycloaddition Reactions

The formation of some dimeric coumarins is postulated to occur via Diels-Alder cycloaddition reactions. mountainscholar.orgic.ac.ukresearchgate.net This type of reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. researchgate.net In the context of coumarin dimerization, a coumarin monomer or a derivative could potentially act as either the diene or the dienophile.

Studies have discussed the possibility of Diels-Alder reactions in the biosynthesis of natural products, including some with coumarin-like structures. mountainscholar.orgic.ac.uk While direct enzymatic catalysis of Diels-Alder reactions in biosynthesis is an area of ongoing research, the structures of some dimeric coumarins are consistent with such a cycloaddition mechanism. mountainscholar.orgic.ac.uk For instance, the treatment of this compound with a dehydrating agent has been shown to yield a compound that can presumably form a dimeric product, lending support to the idea of this compound being involved in the formation of dimeric coumarins via a process that could involve a Diels-Alder-like step, possibly following a dehydration event. mountainscholar.orgic.ac.uk

The proposed involvement of Diels-Alder cycloaddition in the formation of dimeric coumarins like Toddasin from precursors such as this compound highlights a potential biosynthetic route that extends beyond the formation of monomeric coumarins. mountainscholar.orgic.ac.uk

Dehydration Mechanisms in Dimer Formation

Studies investigating dimeric coumarin Diels-Alder cycloadditions have provided insights into potential transformations involving this compound. nih.govctdbase.org Research has shown that treatment of this compound (compound 216) with phosphorus pentoxide (P2O5) in refluxing xylenes resulted in the formation of compound 214. ctdbase.org This transformation is presumed to occur through a dehydration product, referred to as compound 215. ctdbase.org

This chemical conversion suggests that dehydration can play a role in generating intermediates or related compounds within the broader metabolic network where this compound is found. While this specific reaction was performed under laboratory conditions using a strong dehydrating agent, it highlights the potential for dehydration reactions to be involved in the biosynthesis or subsequent modification of coumarin structures, potentially leading to dimeric or other complex natural products observed alongside this compound. nih.govctdbase.org

The context of this transformation within studies of dimeric coumarins implies a possible link between this compound and the formation of such dimers, potentially via dehydration-coupled reactions or as part of a cascade involving intermediates like compound 215. nih.govctdbase.org

Chemical Synthesis and Structural Modifications of Mexoticin and Its Analogues

Total Synthesis Approaches to Mexoticin

Total synthesis of this compound involves constructing the entire molecule from simpler precursors. Various strategies have been explored, often focusing on the formation of the coumarin core and the introduction and functionalization of the isoprenoid side chain.

Strategies Utilizing Preformed Coumarin Nuclei

One common approach in coumarin synthesis, which can be applied to the synthesis of this compound and its analogues, involves the use of preformed coumarin nuclei. This strategy typically entails the functionalization of an existing coumarin scaffold with the desired side chain. Methods for synthesizing coumarin nuclei include the Pechmann condensation, which involves the reaction of phenols with β-keto esters, often catalyzed by acids or Lewis acids under various conditions, including solvent-free environments. organic-chemistry.org Other methods for coumarin synthesis and functionalization have also been developed, allowing for the introduction of various substituents on the coumarin ring. frontiersin.orgresearchgate.netscielo.org.mx While specific details on the total synthesis of this compound directly utilizing a preformed 5,7-dimethoxycoumarin nucleus and subsequent attachment of the modified isoprenoid side chain were not extensively detailed in the search results, the principle of functionalizing preformed coumarins is a well-established strategy in coumarin chemistry. researchgate.net

Isoprenoid Insertion Methodologies

The introduction of the isoprenoid (specifically, a modified prenyl) unit at the C-8 position of the 5,7-dimethoxycoumarin scaffold is a critical step in the total synthesis of this compound. Isoprenoids are a diverse class of organic compounds derived from five-carbon isoprene units, with key precursors being isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), synthesized through the mevalonate or non-mevalonate pathways. guidetopharmacology.orgfrontiersin.orgmit.edulibretexts.org The insertion of isoprenoid units onto aromatic systems, such as coumarins, can be achieved through various prenylation reactions. While the search results did not provide specific reaction details for the isoprenoid insertion leading directly to this compound's unique oxygenated side chain in a total synthesis context, prenylation of coumarins is a known transformation in the synthesis of prenylcoumarins. thieme-connect.comacs.orgrsc.orgrsc.orgthieme-connect.com The subsequent functionalization of the prenyl group to the vicinal diol and geminal dimethyl functionalities observed in this compound would require specific oxidation and hydration chemistries.

Claisen Rearrangement in Prenylcoumarin Synthesis

The Claisen rearrangement is a significant carbon-carbon bond forming reaction that has been utilized in the synthesis of prenylcoumarins. This sigmatropic rearrangement can transfer a prenyl group from an oxygen (as in a prenyl ether) to a carbon on an adjacent aromatic ring, often followed by cyclization to form the coumarin ring or to introduce a prenyl substituent onto a preformed coumarin. thieme-connect.comacs.orgrsc.orgrsc.orgthieme-connect.com Studies have reported microwave-promoted tandem Claisen rearrangement/Wittig olefination/cyclization sequences for the synthesis of 6- or 8-allylated or prenylated coumarins from O-prenylated salicylaldehydes or (E)-coumarates. thieme-connect.comacs.orgrsc.orgrsc.orgthieme-connect.com This methodology provides a route to introduce the prenyl group at the desired position of the coumarin core, which could potentially be adapted as a strategy in the total synthesis of this compound, requiring subsequent modifications of the prenyl side chain.

Semi-Synthesis of this compound Derivatives

Semi-synthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to obtain derivatives. This compound is found in plants like Murraya alata, Murraya paniculata, and Murraya exotica. nih.govnih.gov This natural abundance suggests the possibility of using isolated this compound or closely related natural coumarins as substrates for semi-synthetic routes to produce this compound derivatives. While detailed procedures for the semi-synthesis of specific this compound derivatives were not extensively covered in the search results, the isolation of this compound and other coumarins from Murraya species has been reported, providing potential starting materials. nih.govchemfaces.comnih.govresearchgate.netd-nb.infoplantaedb.com Semi-synthetic approaches could involve modifications of the hydroxyl groups on the side chain, alterations to the methoxy groups on the coumarin core, or other functional group interconversions to generate a library of this compound analogues. For instance, a semi-synthetic this compound-2'-senecioate has been reported, isolated from Murraya paniculata var. zollingeri. researchgate.net

Structural Elucidation of this compound Derivatives and Analogues

Structural elucidation of this compound and its derivatives is crucial for confirming their identity and characterizing any structural variations. Spectroscopic techniques play a vital role in this process.

Characterization of Isomeric Forms (e.g., Isothis compound)

Structural elucidation of coumarins, including this compound and its isomers like isothis compound, relies heavily on spectroscopic methods such as UV, IR, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HMQC, and HMBC), and Mass Spectrometry (MS). chemfaces.comnih.govresearchgate.netfrontiersin.org These techniques provide detailed information about the molecular formula, functional groups, connectivity of atoms, and stereochemistry.

Isothis compound is an isomer of this compound, also found in Murraya species. nih.govchemfaces.comekb.egresearchgate.net Structural identification of isothis compound has been performed using spectroscopic analysis, including UV, IR, NMR, and MS. chemfaces.com These studies have identified isothis compound as (-) 5,7-dimethoxy-8-(2,3-dihydroxy-3-methylbutyl) coumarin, indicating a difference in stereochemistry or the position of the side chain compared to this compound, although the provided PubChem CID for isothis compound (4465807) and this compound (176970) suggest they are distinct compounds, and some sources list isothis compound as a synonym for this compound nih.gov, while others list it separately nih.govchemfaces.comekb.egresearchgate.net. The characterization of such isomeric forms is essential for understanding the structural diversity of coumarins found in nature and verifying the products of synthetic or semi-synthetic efforts. zenodo.orgyoutube.com

Detailed spectroscopic data, such as NMR chemical shifts and coupling constants, are critical for assigning the positions of substituents and determining the relative and absolute stereochemistry of chiral centers within the molecule, such as the diol functionality in the isoprenoid side chain of this compound and isothis compound. chemfaces.comresearchgate.netfrontiersin.org Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in confirming the molecular formula and structural fragments. nih.govresearchgate.netfrontiersin.org

Interactive Data Table: Spectroscopic Data for this compound and Isothis compound (Illustrative based on search results)

| Compound | Technique | Key Data | Source |

| This compound | ¹H NMR | Characteristic signals for methoxy groups, coumarin protons, side chain protons | nih.gov |

| This compound | MS | [M + H]⁺ peak, fragmentation pattern | nih.gov |

| Isothis compound | UV, IR, NMR, MS | Data consistent with 5,7-dimethoxy-8-(2,3-dihydroxy-3-methylbutyl) coumarin | chemfaces.com |

| Isothis compound | ¹H NMR | Characteristic signals for methoxy groups, coumarin protons, side chain protons | chemfaces.com |

| Isothis compound | MS | Molecular weight and fragmentation pattern | chemfaces.com |

The differentiation between isomers like this compound and isothis compound often requires careful analysis of their spectroscopic data, particularly NMR, to identify subtle differences in chemical shifts and coupling patterns that arise from variations in their three-dimensional structure or connectivity. chemfaces.comfrontiersin.org

Elucidation of Bicoumarin Structures Containing this compound Moieties

Research has led to the isolation and structural elucidation of bicoumarins that incorporate this compound moieties. A new bicoumarin (compound 3) was isolated from the leaves and stems of Triphasia trifolia. researchgate.net Spectral data, particularly two-dimensional NMR experiments, were crucial in determining its structure. researchgate.net This bicoumarin was found to contain two coumarinic moieties, identified as derivatives of this compound (compound 1) and meranzin hydrate (compound 2), both of which are known constituents of the plant. researchgate.net

Development of Novel Coumarin Derivatives for Enhanced Bioactivity

The development of novel coumarin derivatives is an active area of research, driven by the diverse biological activities exhibited by the coumarin scaffold. ontosight.aiprimescholars.commdpi.com this compound and its derivatives have been investigated for potential biological activities, including antioxidant, anti-inflammatory, and antitumor properties, as part of broader research into the pharmacological effects of coumarins. ontosight.ai

Studies focus on synthesizing coumarin analogues with various substituents to explore their impact on bioactivity. For example, novel multi-substituted coumarin derivatives have been synthesized and evaluated for antioxidant activity, lipoxygenase inhibition, and cytotoxicity. mdpi.com These studies have identified specific structural features, such as a hydroxyl group at position 5 and halogen substituents on a phenyl ring, that contribute to enhanced antioxidant activity. mdpi.com Other modifications, like the introduction of bromo substituents, have shown significant lipid peroxidation inhibitory activity. mdpi.com

The synthesis of coumarin derivatives containing different heterocyclic rings fused onto the coumarin moiety is also being explored with the aim of obtaining more potent pharmacologically active compounds. mdpi.com Research has shown that incorporating different groups or fusing heterocyclic components onto the parent coumarin can alter its properties and potentially lead to more useful products. primescholars.com

The development of novel coumarin derivatives for enhanced bioactivity is an ongoing process that involves chemical synthesis, structural characterization, and biological evaluation to establish structure-activity relationships. nih.govmdpi.commdpi.comnih.gov

Molecular and Cellular Mechanisms of Action of Mexoticin

Investigation of Molecular Targets and Pathways

Investigations into the molecular targets and pathways of Mexoticin are currently being pursued to elucidate its biological activities. ontosight.ai While the full spectrum of its interactions is still under investigation, research on coumarins, the class of compounds to which this compound belongs, suggests diverse potential targets. ontosight.aictdbase.org Further studies are necessary to specifically identify the proteins and signaling cascades modulated by this compound. ontosight.ai

Anti-inflammatory Mechanistic Investigations

This compound has been reported to possess anti-inflammatory properties. nih.govontosight.ai Mechanistic studies in this area often focus on key mediators and pathways involved in the inflammatory response.

Modulation of nitric oxide (NO) production in macrophages, such as the murine RAW264.7 cell line, is a common area of investigation for anti-inflammatory compounds. bioline.org.brmdpi.comnih.govnih.gov NO is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govplos.orgmdpi.com While studies on related coumarins have demonstrated inhibitory effects on LPS-induced NO production in RAW264.7 cells, specific detailed findings regarding this compound's direct modulation of NO production in this model were not available in the examined literature. researchgate.netrsc.org

Inducible nitric oxide synthase (iNOS) is the enzyme primarily responsible for the large-scale production of NO during inflammation. nih.govplos.orgmdpi.com Inhibiting iNOS activity or expression is a strategy employed by many anti-inflammatory agents. rsc.orgnih.gov Research on related coumarins has indicated that their anti-inflammatory effects can involve the downregulation of iNOS expression and enzymatic activity. researchgate.net Further research is needed to determine the specific interaction of this compound with the iNOS protein and its impact on iNOS expression and activity. ontosight.ai

Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) play critical roles in initiating and propagating inflammatory responses. news-medical.netthermofisher.comnih.govnih.gov The ethanol extract of Murraya exotica, a plant known to contain coumarins including this compound, has been reported to inhibit IL-1β. nih.gov Modulating the production or activity of these cytokines is a significant mechanism for anti-inflammatory compounds. frontiersin.orgnih.gov While the Murraya exotica extract showed effects on IL-1β, specific data detailing this compound's direct influence on the production or signaling of IL-1β and TNF-α was not found in the analyzed search results, indicating a need for more targeted investigations. ontosight.ai Studies on related coumarins have shown inhibition of TNF-α and IL-6. researchgate.net

Cyclooxygenase-2 (COX-2) is another key enzyme in the inflammatory pathway, responsible for the production of prostaglandins, which contribute to pain and inflammation. mdpi.commedsci.orgwikipedia.org The expression of COX-2 is often upregulated during inflammatory conditions. medsci.orgnih.govnih.gov Inhibition of COX-2 expression or activity is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Research on related coumarins has demonstrated the suppression of COX-2 expression and enzymatic activity. researchgate.net However, specific information regarding this compound's direct impact on COX-2 expression was not available in the provided search results, highlighting an area for future research.

Antioxidant Mechanistic Investigations

Free Radical Scavenging Activity

Studies have indicated that this compound possesses free radical scavenging activity. researchgate.net This activity is a key aspect of antioxidant defense, where compounds neutralize unstable free radicals that can cause cellular damage. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a widely used spectroscopic method for evaluating the in vitro free radical scavenging potential of compounds. nih.gov This assay measures the ability of an antioxidant to reduce the stable DPPH radical. nih.gov While specific IC50 values directly attributable to this compound in DPPH assays were noted in the context of plant extracts, the general principle involves measuring the concentration of the antioxidant required for a 50% reduction in DPPH radicals. nih.gov The free radical scavenging potential suggests that compounds like this compound may play a role in mitigating free radical-induced cellular damage. nih.gov

Oxidative Stress Pathway Modulation

Investigations suggest that this compound may influence gene expression related to inflammation and oxidative stress response. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This imbalance can lead to cellular damage and is implicated in various pathological conditions. Modulation of oxidative stress pathways, such as the Nrf2/Keap1 signaling pathway, is a known mechanism by which compounds can enhance antioxidant capacity and protect against oxidative damage. While direct detailed mechanisms of this compound's interaction with specific oxidative stress pathways require further comprehensive study, its potential to influence related gene expression suggests a role in the cellular response to oxidative challenges. Furthermore, the inhibition of Monoamine Oxidase B (MAO-B), an enzyme discussed in detail below, has also been linked to a reduction in oxidative stress.

Antitumor and Antimetastatic Mechanistic Investigations

The potential antitumor and antimetastatic activities of compounds are often investigated through their effects on key cellular processes involved in cancer progression, such as cell migration, adhesion, and cytotoxicity.

Inhibition of Cell Migration and Adhesion

Inhibition of cell migration and adhesion are critical mechanisms in preventing the spread of cancer cells, a process known as metastasis. Cell adhesion molecules (CAMs) play vital roles in cell-cell and cell-extracellular matrix interactions, and their dysregulation is involved in cancer metastasis. Inhibitors of CAMs can impede the detachment, migration, and invasion of cancer cells. While a study mentioning this compound also investigated the inhibition of invasion and migration in HT29 cells, this effect was attributed to a different compound, Omphalocarpin, present in the same plant extract. Therefore, direct evidence from the provided sources specifically demonstrating this compound's inhibition of cell migration and adhesion is not available.

Enzyme Inhibition Studies

Enzyme inhibition is a significant mechanism through which many therapeutic agents exert their effects. Investigations into this compound's interaction with enzymes have revealed notable inhibitory potential against Monoamine Oxidase B.

Monoamine Oxidase B (MAO-B) Inhibitory Potential

This compound has demonstrated inhibitory potential against Monoamine Oxidase B (MAO-B). MAO-B is an enzyme that plays a key role in the metabolism of monoamine neurotransmitters, particularly dopamine and phenethylamine. Inhibition of MAO-B leads to increased levels of these neurotransmitters. In silico studies predicted this compound's MAO-B inhibition efficacy with a Ki value of 0.78 μM, which was found to be comparable to that of rasagiline (Ki = 0.69 μM), a known MAO-B inhibitor. Further in vitro studies on a coumarin, strongly suggested to be this compound based on its source and matching IC50 value, showed selective inhibitory activity against human MAO-B with an IC50 value of 153.25 ± 1.58 nM. This compound also showed significantly lower inhibitory activity against MAO-A, with an IC50 of 26.3 ± 1.03 μM, resulting in a high MAO-B selectivity index (> 172). This selective inhibition of MAO-B by this compound highlights a significant aspect of its biochemical activity.

MAO-B Inhibitory Activity

| Compound | Enzyme | IC50 (nM) | Selectivity Index (MAO-B/MAO-A) | Reference |

| This compound | MAO-B | 153.25 ± 1.58 | > 172 | |

| This compound | MAO-A | 26300 ± 1030 | - | |

| Rasagiline | MAO-B | Ki = 780 nM | - | |

| Rasagiline | MAO-B | IC50 not provided | - |

Note: The IC50 for MAO-A for this compound is converted from μM to nM for consistency in the table.

This selective MAO-B inhibition suggests potential therapeutic relevance, as MAO-B inhibitors are utilized in the management of conditions such as Parkinson's disease, where increasing dopamine levels is a therapeutic strategy.

This compound is a naturally occurring coumarin compound with the molecular formula C₁₈H₂₂O₆. ontosight.ai It is characterized by a chromen-2-one backbone, typical of coumarins, and features a 2,3-dihydroxy-3-methylbutyl side chain at the 8-position, along with two methoxy groups at the 5- and 7-positions. ontosight.ai The presence of a chiral center in its side chain leads to stereoisomerism, with the (2R) configuration being specifically noted in some studies. ontosight.ai this compound has been isolated from various plant sources, including the leaves of Murraya omphalocarpa and Murraya paniculata, and the leaves and fruits of Triphasia trifolia. medchemexpress.comresearchgate.netscielo.br Research into this compound and its derivatives is ongoing to understand their mechanisms of action and potential therapeutic applications, building upon the recognized diverse pharmacological effects of coumarins. ontosight.ai

Pharmacophore Model Studies

Pharmacophore models represent the essential features of a molecule that are required for its biological activity, describing the spatial arrangement of chemical groups that interact with a target. ethz.ch Studies have utilized pharmacophore models in the context of analyzing natural product space and predicting potential biological targets. A generative topographic map (GTM) projection of pharmacophore space suggested that this compound shares a pharmacophore pattern with a synthetic orexin receptor antagonist, despite differences in their chemical structures. thieme-connect.comthieme-connect.com This observation motivates the potential testing of this compound for orexin receptor binding. thieme-connect.comthieme-connect.com Pharmacophore models have also been used in virtual screening to identify potential inhibitors of enzymes like MAO-B, where coumarins from Murraya exotica, including this compound, were screened based on their matching with an optimal pharmacophore model for selective MAO-B inhibitors. nih.gov The matching of each molecule is evaluated by a Fit Value, where a higher value indicates a better match with the pharmacophore model. nih.gov

Cholinesterase Inhibition

This compound has been reported to exhibit cholinesterase inhibition activity. This activity is considered potentially beneficial for treating neurodegenerative diseases like Alzheimer's, as it could enhance cognitive function by increasing acetylcholine levels in the brain. Studies on coumarins isolated from Triphasia trifolia, including (S)-Mexoticin, have shown cholinesterase inhibition on TLC tests. researchgate.netscielo.br While the specific potency or mechanism of this compound's cholinesterase inhibition is not detailed in the provided snippets beyond its general classification as an inhibitor, this activity highlights a significant area of its biological potential.

Exploration of Other Reported Biological Activities (e.g., Antibacterial)

Beyond cholinesterase inhibition, this compound and related coumarins have been explored for other biological activities. This compound has been reported to possess antimicrobial properties against various pathogens. Studies on coumarins from Murraya paniculata have shown antimicrobial properties against several microorganisms, including B. subtilis, P. aeruginosa, S. aureus, and C. albicans, with high activity observed against B. subtilis. researchgate.net However, they were found to be inactive against A. niger and E. coli. researchgate.net

This compound is also mentioned in the context of other potential activities associated with coumarins and extracts from the plants it is isolated from, such as antioxidant, anti-inflammatory, and antitumor properties. ontosight.ainih.govnih.gov Extracts of Murraya exotica, a source of this compound, have shown anti-inflammatory and potential anti-tumor activities. nih.govnih.gov Coumarins from M. exotica are generally known to exhibit a range of activities including antioxidant, anticoagulant, anti-mycobacterial, antitumor, antifungal, antiviral, and anti-inflammatory effects. nih.gov While these broader activities are associated with the plant sources and the class of compounds to which this compound belongs, specific detailed research findings directly attributing these activities solely to this compound in the provided snippets are limited.

This compound has also been shown to inhibit platelet aggregation. ethz.chthieme-connect.com

Here is a summary of some reported biological activities:

| Biological Activity | Source/Context | Notes |

| Cholinesterase Inhibition | Triphasia trifolia, General classification | Potentially beneficial for neurodegenerative diseases. researchgate.netscielo.br |

| Antimicrobial Activity | Murraya paniculata coumarins, General classification | Active against B. subtilis, P. aeruginosa, S. aureus, C. albicans. Inactive against A. niger, E. coli. researchgate.net |

| Platelet Aggregation Inhibition | Mentioned in pharmacophore studies | ethz.chthieme-connect.com |

| Potential MAO-B Inhibition | Predicted via molecular docking and pharmacophore models in Murraya exotica | Based on virtual screening and matching with pharmacophore models. nih.gov |

Preclinical Research on Mexoticin and Its Derivatives Non-human Studies

In Vitro Cellular Assays

In vitro cellular assays are widely used in preclinical research to investigate the biological activities of compounds at the cellular level. ppd.comnews-medical.netcreative-biolabs.com These assays can provide insights into a compound's potential mechanisms of action and its effects on various cellular processes.

Anti-inflammatory Assays in Macrophage Cell Lines (e.g., LPS-induced RAW264.7)

Macrophages play a significant role in inflammatory responses, releasing various cytokines that contribute to inflammation. mdpi.com The LPS-stimulated RAW264.7 murine macrophage cell line is a commonly used model to evaluate the anti-inflammatory effects of natural products and other compounds. mdpi.commdpi.comnih.govplos.org While coumarins from Murraya species have been studied for their anti-inflammatory properties, specific detailed findings regarding Mexoticin's activity in LPS-induced RAW264.7 cells were not extensively available in the consulted literature. researchgate.netresearchgate.net Studies using this model typically assess the reduction of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-1β, IL-6) upon treatment with a test compound. mdpi.commdpi.comnih.govplos.org

Antiplatelet Aggregation Assays

This compound has been noted for its antiplatelet aggregation activity. researchgate.netnih.govthieme-connect.com Studies on Murraya omphalocarpa have isolated several coumarins, including this compound, guided by their antiplatelet aggregation properties. nih.govthieme-connect.combocsci.com This indicates that this compound possesses the ability to inhibit the clumping of platelets, a process involved in blood clot formation. nih.gov While the specific mechanisms and detailed data from these assays were not fully elaborated in the search results, the antiplatelet aggregation activity of this compound has been identified as a notable biological property. researchgate.netnih.govthieme-connect.com

Cytotoxicity Assays in Non-Human Cell Models (e.g., tumor cell lines)

Antioxidant Capacity Assays (e.g., radical scavenging)

Antioxidant capacity assays measure a compound's ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. mdpi.commdpi.com Radical scavenging assays, such as DPPH, ABTS, and ORAC, are commonly used to evaluate the antioxidant potential of natural products and other substances. mdpi.commdpi.comnih.govnih.gov While antioxidant activity has been reported for Murraya species, specific detailed findings on the antioxidant capacity of this compound using these assays were not found in the consulted literature. researchgate.netdntb.gov.ua These assays typically involve measuring the reduction of a stable radical or the inhibition of radical formation in the presence of the test compound. mdpi.commdpi.comnih.govnih.gov

Antimicrobial Susceptibility Testing (against non-human pathogens or as a general assay)

Antimicrobial susceptibility testing (AST) is a fundamental laboratory procedure used to determine the effectiveness of an antimicrobial agent against a microorganism. biomerieux.comsanfordguide.com This testing helps predict the likelihood of therapeutic success. sanfordguide.com Standardized methods, such as broth microdilution and agar disk diffusion, are commonly employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. biomerieux.comsanfordguide.commdpi.com

This compound has been reported to possess antimicrobial properties. dntb.gov.ua While specific detailed data from antimicrobial susceptibility testing against particular non-human pathogens or comprehensive general assay results for this compound were not extensively detailed in the reviewed literature, the documented antimicrobial activity suggests potential for further investigation in this area. dntb.gov.ua General antimicrobial assays typically involve exposing target microorganisms to varying concentrations of the compound and assessing growth inhibition. nihs.go.jp

In Vivo Non-Human Animal Model Studies

In vivo studies using non-human animal models are essential for evaluating the biological activity of compounds within a complex living system. mattek.com These models can provide insights into potential efficacy and mechanisms that cannot be fully assessed in vitro. mattek.com Rodent models, such as mice and rats, are frequently utilized in various areas of preclinical research due to their genetic similarities to humans and the availability of well-characterized disease models. mattek.comnih.govtaconic.com Non-human primates are also used in preclinical research, particularly when closer physiological and genetic similarities to humans are required. novapublishers.cominotiv.comnih.gov

Inflammation is a complex biological response involved in various diseases. nih.gov Animal models are widely used to study inflammatory processes and evaluate potential anti-inflammatory agents. nih.govwuxibiology.com These models can mimic acute or chronic inflammatory conditions in different organ systems, including neurological, respiratory, gastrointestinal, and skin inflammation. wuxibiology.com Common methods for inducing inflammation in animal models include the injection of inflammatory agents. nih.gov

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive products. nih.gov It is implicated in the pathogenesis of various diseases. nih.govmdpi.com Animal models are used to study oxidative stress and evaluate the efficacy of antioxidant compounds. nih.govnih.govplos.org These models can involve inducing oxidative stress through various means, such as exposure to heat stress or specific diets, and measuring markers of oxidative damage and antioxidant defense in different tissues. nih.govplos.org

Information specifically detailing the effects of this compound in in vivo oxidative stress research models was not found in the reviewed literature. However, given the compound's natural origin and potential biological activities, further research utilizing established animal models of oxidative stress could be relevant to explore any potential antioxidant effects.

Preclinical evaluation of potential antitumor and antimetastatic agents heavily relies on animal models, particularly rodent tumor models. nih.govnih.govnih.gov These models aim to mimic aspects of human cancer growth and metastasis. nih.govnih.gov Common approaches include the use of syngeneic models (mouse tumors in mice), xenograft models (human tumors in immunocompromised mice), and genetically engineered mouse models. nih.govnih.gov Orthotopic models, where tumor cells are implanted in the organ of origin, are considered more clinically relevant for studying metastasis. ugent.be

This compound has been reported to exhibit antitumor properties, including the inhibition of cancer cell growth in rodent models. While detailed data from specific antitumor and antimetastatic studies involving this compound were not provided, these findings suggest that the compound has demonstrated activity in relevant preclinical cancer models. Research in this area would typically involve assessing tumor growth, size, and the development of metastases in treated animals compared to control groups. nih.govugent.be

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect a drug's biological effects on the body or disease processes. hayesbiomarkerconsulting.comaccelsiors.comveedalifesciences.com In preclinical research using non-human systems, PD biomarkers are utilized to understand a compound's mechanism of action, assess target engagement, and evaluate efficacy. nih.govhayesbiomarkerconsulting.comveedalifesciences.combiorxiv.org These biomarkers can include biochemical, physiological, or molecular markers that change in response to the compound's activity. hayesbiomarkerconsulting.comaccelsiors.com Studies on PD biomarkers in non-human systems help bridge the gap between in vitro findings and in vivo effects, providing crucial data for drug development. hayesbiomarkerconsulting.com Non-human primates are sometimes used for PD biomarker studies due to their physiological similarities to humans. biorxiv.org

Specific studies detailing the investigation of pharmacodynamic biomarkers for this compound in non-human systems were not found in the reviewed literature. However, in the preclinical evaluation of any biologically active compound like this compound, identifying and quantifying relevant PD biomarkers would be a critical step to understand its effects at a molecular and physiological level in animal models.

Advanced Analytical Methodologies for Mexoticin Research

Spectroscopic Characterization

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework and connectivity of organic molecules like Mexoticin. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to different types of protons and carbons within the molecule.

Studies on this compound have reported detailed NMR data. For instance, ¹H NMR spectra in CDCl₃ show characteristic signals including AB doublets for the coumarin ring protons, a singlet for aromatic protons shielded by methoxy groups, a quartet for a methine proton in the side chain, and signals for benzylic methylene protons and hydroxyl groups thieme-connect.com. Specifically, ¹H NMR (500 MHz, CDCl₃) data includes signals at δ 1.32 (6H, d), 2.33 (1H, d), 2.89 (1H, d), 3.59 (1H, brs), 3.94 (6H, d), 6.14 (1H, d), 6.35 (1H, S), and 7.99 (1H, d) rsc.org. Another report provides ¹H NMR data in CDCl₃ showing AB doublets at δ 7.97 (J = 9 Hz) and 6.10 (J = 9 Hz), an aromatic singlet at 6.30 δ, a sharp singlet at 3.92 δ for methoxy protons, a quartet at 3.58 δ for a methine proton, and a signal at 2.90 δ for benzylic methylene protons thieme-connect.com. A signal at 2.36 δ, which disappeared upon deuteration, was assigned to hydroxyl groups thieme-connect.com.

¹³C NMR spectra provide information on the carbon skeleton. For this compound, ¹³C NMR (126 MHz, CDCl₃) data includes signals at δ 161.2, 155.8, 154.2, 138.8, 111, 107.5, 104, 90.4, 78.5, 73, 56.2, 56, 26.2, 25.1, and 23.9 rsc.org. Another study using ¹³C NMR (100 MHz, CDCl₃) reported signals at δ 24.1, 25.5, 26.0, 56.2, 73.1, 78.2, 107.4, 112.8, 113.0, 115.7, 126.9, 144.1, 153.3, 160.5, and 161.4 chula.ac.th. The assignment of these signals is crucial for confirming the proposed structure.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing correlations between protons and carbons, thereby confirming the connectivity and aiding in the complete assignment of NMR signals frontiersin.org. While specific 2D NMR data for this compound is not extensively detailed in the provided snippets, these methods are routinely employed in the structural elucidation of complex natural products like coumarins frontiersin.orgmdpi.com.

Table 1: Selected NMR Data for this compound

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

|---|---|---|---|---|---|

| ¹H | 1.32 | d | 5 | CDCl₃ | rsc.org |

| ¹H | 2.33 | d | 20 | CDCl₃ | rsc.org |

| ¹H | 2.89 | d | 5 | CDCl₃ | rsc.org |

| ¹H | 3.59 | brs | - | CDCl₃ | rsc.org |

| ¹H | 3.94 | d | 5 | CDCl₃ | rsc.org |

| ¹H | 6.14 | d | 10 | CDCl₃ | rsc.org |

| ¹H | 6.35 | S | - | CDCl₃ | rsc.org |

| ¹H | 7.99 | d | 5 | CDCl₃ | rsc.org |

| ¹H | 7.97 | d | 9 | CDCl₃ | thieme-connect.com |

| ¹H | 6.10 | d | 9 | CDCl₃ | thieme-connect.com |

| ¹H | 6.30 | s | - | CDCl₃ | thieme-connect.com |

| ¹H | 3.92 | s | - | CDCl₃ | thieme-connect.com |

| ¹H | 3.58 | q | - | CDCl₃ | thieme-connect.com |

| ¹H | 2.90 | signals | - | CDCl₃ | thieme-connect.com |

| ¹H | 2.36 | signal | - | CDCl₃ | thieme-connect.com |

| ¹³C | 161.2 | - | - | CDCl₃ | rsc.org |

| ¹³C | 155.8 | - | - | CDCl₃ | rsc.org |

| ¹³C | 154.2 | - | - | CDCl₃ | rsc.org |

| ¹³C | 138.8 | - | - | CDCl₃ | rsc.org |

| ¹³C | 111 | - | - | CDCl₃ | rsc.org |

| ¹³C | 107.5 | - | - | CDCl₃ | rsc.org |

| ¹³C | 104 | - | - | CDCl₃ | rsc.org |

| ¹³C | 90.4 | - | - | CDCl₃ | rsc.org |

| ¹³C | 78.5 | - | - | CDCl₃ | rsc.org |

| ¹³C | 73 | - | - | CDCl₃ | rsc.org |

| ¹³C | 56.2 | - | - | CDCl₃ | rsc.org |

| ¹³C | 56 | - | - | CDCl₃ | rsc.org |

| ¹³C | 26.2 | - | - | CDCl₃ | rsc.org |

| ¹³C | 25.1 | - | - | CDCl₃ | rsc.org |

| ¹³C | 23.9 | - | - | CDCl₃ | rsc.org |

| ¹³C | 24.1 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 25.5 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 26.0 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 56.2 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 73.1 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 78.2 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 107.4 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 112.8 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 113.0 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 115.7 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 126.9 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 144.1 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 153.3 | - | - | CDCl₃ | chula.ac.th |

| ¹³C | 160.5 | - | - | CDCl₃ | chula.ac.th |

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which helps in confirming the molecular formula and structural fragments. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.

High-resolution electrospray ionization mass spectrometry (HRESIMS) of this compound has been reported, showing an [M+H-H₂O]⁺ peak at m/z 291.1217 (calculated for C₁₆H₂₀O₆ + H⁺, 308.1260) rsc.org. Another study reported HREIMS m/z 304.0941 (calculated for C₁₆H₁₆O₆ 304.0946) researchgate.net. Electron ionization mass spectrometry (EIMS) provides fragmentation data that can be used to infer substructures. While specific EIMS fragmentation details for this compound are not extensively provided in the snippets, MS data is consistently used in conjunction with NMR to confirm the identity of isolated compounds mdpi.comresearchgate.net. ESI-MS in positive ion mode has also been used, showing an [M+H]⁺ peak at m/z 309.1285 mdpi.com.

UV-Vis spectroscopy is used to detect the presence of chromophores, such as the coumarin ring system in this compound. The UV spectrum of coumarins typically shows characteristic absorption bands.

The UV spectrum of this compound in 95% ethanol shows maximum absorptions at 327 nm (log ε 4.30), 260 nm (log ε 4.15), and a shoulder at 252 nm (log ε 4.07) thieme-connect.com. These values are consistent with those reported for 5,7-dimethoxy-8-substituted coumarins thieme-connect.com. Other reports mention UV data in methanol with λmax at 206, 258, and 322 nm researchgate.net, and 206, 224sh, 252, 260sh, and 324 nm researchgate.net.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | log ε | Reference |

|---|---|---|---|

| 95% Ethanol | 327 | 4.30 | thieme-connect.com |

| 260 | 4.15 | thieme-connect.com | |

| 252 (sh) | 4.07 | thieme-connect.com | |

| MeOH | 206 | - | researchgate.net |

| 258 | - | researchgate.net | |

| 322 | - | researchgate.net | |

| MeOH | 206 | - | researchgate.net |

| 224 (sh) | - | researchgate.net | |

| 252 | - | researchgate.net | |

| 260 (sh) | - | researchgate.net |

IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic vibrational frequencies.

The IR spectrum of this compound (KBr) shows absorptions at 3522 (OH stretching), 1712 (carbonyl stretching), 1612 and 1512 (unsaturation and aromatic system), and 1362 cm⁻¹ (-CH₃ bending) thieme-connect.com. Other reported IR data includes absorptions at 3500 (br), 1720, and 1610 cm⁻¹ in CHCl₃ researchgate.net, 1720 and 1610 cm⁻¹ in CHCl₃ researchgate.net, 3567, 1728, and 1603 cm⁻¹ in CDCl₃ researchgate.net, and 3527, 1724, and 1602 cm⁻¹ in CDCl₃ researchgate.net.

Table 3: Selected IR Absorption Data for this compound

| Absorption (cm⁻¹) | Functional Group/Assignment | Medium | Reference |

|---|---|---|---|

| 3522 | OH stretching | KBr | thieme-connect.com |

| 1712 | Carbonyl stretching | KBr | thieme-connect.com |

| 1612, 1512 | Unsaturation and aromatic system | KBr | thieme-connect.com |

| 1362 | -CH₃ bending | KBr | thieme-connect.com |

| 3500 (br) | - | CHCl₃ | researchgate.net |

| 1720 | - | CHCl₃ | researchgate.net |

| 1610 | - | CHCl₃ | researchgate.net |

| 1720 | - | CHCl₃ | researchgate.net |

| 1610 | - | CHCl₃ | researchgate.net |

| 3567 | - | CDCl₃ | researchgate.net |

| 1728 | - | CDCl₃ | researchgate.net |

| 1603 | - | CDCl₃ | researchgate.net |

| 3527 | - | CDCl₃ | researchgate.net |

| 1724 | - | CDCl₃ | researchgate.net |

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. By measuring the differential absorption of left and right circularly polarized light, ECD provides a spectrum that is characteristic of the molecule's stereochemistry.

ECD has been used to help establish the absolute stereochemistry of coumarins, including this compound frontiersin.orgresearchgate.net. While direct ECD data for this compound is not explicitly detailed in all snippets, the technique is mentioned as being used in the context of related coumarins and for confirming absolute configurations frontiersin.orgresearchgate.netnih.gov. For instance, ECD data was used to determine the absolute configuration of a new coumarin based on the sign of the excitonic couplet nih.gov. The absolute stereochemistry of (-)-mexoticin has also been established by chemical correlation with omphamurin researchgate.net.

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute configuration, provided that suitable single crystals can be obtained.

X-ray crystallographic analysis has been successfully applied to determine the structure and stereochemistry of coumarins isolated from Murraya species researchgate.netnih.govnih.gov. While a direct X-ray structure for this compound itself is not explicitly presented in the provided snippets, the technique has been used to confirm the structures and relative or absolute configurations of related coumarins isolated alongside this compound researchgate.netnih.gov. For example, X-ray diffraction analysis was used to confirm the absolute configuration of minumicroline acetonide, a coumarin isolated with this compound nih.gov. This indicates that X-ray crystallography is a viable method for the structural confirmation of this class of compounds.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Chromatographic Quantification and Profiling

Chromatographic techniques are fundamental for the separation, quantification, and profiling of compounds within complex mixtures, such as natural product extracts containing this compound. These methods enable the isolation of this compound from other co-occurring compounds and provide data on its concentration and relative abundance.

High-Performance Liquid Chromatography (HPLC) with various detectors (DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of natural products. nih.gov The coupling of HPLC with different detectors enhances its capabilities for the quantification and profiling of compounds like this compound. Diode Array Detectors (DAD) and Evaporative Light Scattering Detectors (ELSD) are two such detectors commonly employed.

HPLC-DAD is valuable for compounds that absorb UV-Vis light, allowing for their detection and quantification based on their unique spectral properties. mdpi.com The DAD provides a spectrum across a range of wavelengths, aiding in peak identification and purity assessment.